Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17-8-6-16(7-9-17)18(23)20-10-12-21(13-11-20)19(24)25-14-15-4-2-1-3-5-15/h1-9,22H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGISCIUYLIJOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation with 4-Hydroxybenzoyl Chloride
A common approach involves reacting benzyl piperazine-1-carboxylate with 4-hydroxybenzoyl chloride under basic conditions. In a representative procedure:
-
Reagents : Benzyl piperazine-1-carboxylate (1.0 eq), 4-hydroxybenzoyl chloride (1.2 eq), triethylamine (2.5 eq).
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Conditions : Stirring at 0–25°C for 12–24 hours.
-
Workup : Extraction with DCM, washing with brine, and purification via silica gel chromatography (ethyl acetate/hexane gradient).
This method benefits from mild conditions, preserving the hydroxyl group without requiring protection. The use of DMF enhances solubility but may necessitate lower temperatures to minimize side reactions.
Carbodiimide-Mediated Coupling
For less reactive substrates, 4-hydroxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Reagents : Benzyl piperazine-1-carboxylate (1.0 eq), 4-hydroxybenzoic acid (1.5 eq), EDC (1.5 eq), HOBt (1.5 eq).
-
Solvent : DMF or tetrahydrofuran (THF).
-
Conditions : 12–24 hours at 25°C.
This method avoids handling acyl chlorides but requires rigorous moisture control. The reaction progress is monitored via thin-layer chromatography (TLC), with intermediates characterized by NMR and LC-MS.
Palladium-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
While primarily used for C–N bond formation, Buchwald-Hartwig amination can indirectly access acylated piperazines by coupling pre-functionalized intermediates. For example:
-
Reagents : Benzyl piperazine-1-carboxylate (1.0 eq), 4-bromo-4'-hydroxybenzophenone (1.2 eq), Pd(OAc) (5 mol%), XPhos (10 mol%), CsCO (2.0 eq).
-
Solvent : Toluene.
-
Conditions : 105°C for 16 hours under nitrogen.
This route is advantageous for sterically hindered substrates but requires stringent anhydrous conditions. The palladium catalyst system (Pd/XPhos) enhances coupling efficiency, as evidenced by high yields in analogous reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMAc) : Increase reaction rates but may promote side reactions at elevated temperatures (>80°C).
-
Non-polar solvents (toluene, DCM) : Suitable for palladium-catalyzed reactions, offering better control over exothermic steps.
-
Temperature : Acylation proceeds optimally at 25–50°C, while coupling reactions require 70–105°C for full conversion.
Catalytic Systems
-
Pd(dba)/Xantphos : Achieves >90% yield in coupling reactions but is cost-prohibitive for large-scale synthesis.
-
EDC/HOBt : Cost-effective for small-scale acylation but suffers from moderate yields due to competing hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
NMR (DMSO-d) : δ 7.36–7.29 (m, 5H, Ar–H), 6.75 (d, J = 8.8 Hz, 2H, hydroxybenzoyl–H), 5.13 (s, 2H, CH-Ph), 3.55–3.48 (m, 4H, piperazine–H), 2.68–2.60 (m, 4H, piperazine–H).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | DCM, 25°C, 24h | 60–75% | Simple setup, no metal catalysts | Moderate yields, sensitive to moisture |
| EDC/HOBt Coupling | DMF, 25°C, 24h | 50–65% | Avoids acyl chlorides | Requires purification |
| Buchwald-Hartwig | Toluene, 105°C, Pd/XPhos | 70–85% | High yields, versatile | Costly catalysts, inert conditions |
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The piperazine ring plays a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine-1-carboxylate Derivatives
Key Comparative Insights:
Substituent Effects on Polarity and Solubility :
- The hydroxy group in the target compound increases water solubility and H-bonding capacity compared to ethoxy () or tert-butoxy () analogs, which favor lipophilicity.
- Trifluoroethyl () and nitro groups () introduce electron-withdrawing effects, altering reactivity and stability.
Synthetic Accessibility :
- Yields vary significantly: 64% for the dienyl analog () vs. 48% for the phenylbutan-2-yl derivative (). The target compound’s synthesis would require optimization to balance steric effects from the hydroxybenzoyl group.
Ethoxybenzoyl analogs () may excel in CNS-targeted therapies owing to increased lipophilicity. The target compound’s hydroxy group could enhance binding to polar enzyme active sites, making it a candidate for kinase or protease inhibition.
Stereochemical Considerations: The S-configuration in the dienyl analog () achieves 94% enantiomeric excess, highlighting the importance of chirality in asymmetric synthesis—a factor absent in the non-chiral target compound.
Applications in Drug Development :
Biological Activity
Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the hydroxybenzoyl group enhances its reactivity and potential biological activity, while the benzyl group contributes to its lipophilicity, making it suitable for medicinal applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing cellular signaling processes.
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting potential anticancer properties.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. For instance, in studies involving prostate cancer cell lines (PC3 and DU145), the compound showed a dose-dependent decrease in cell viability. The IC50 values for these studies were as follows:
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
|---|---|---|---|
| PC3 | 40.1 μg/mL | 27.05 μg/mL | 26.43 μg/mL |
| DU145 | 98.14 μg/mL | 62.5 μg/mL | 41.85 μg/mL |
These results indicate that PC3 cells are more sensitive to the compound's effects compared to DU145 cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Comparative Studies
When compared to similar compounds, such as tert-butyl derivatives of piperazine carboxylates, this compound exhibited unique properties due to the hydroxybenzoyl substituent. This modification not only enhances its biological activity but also alters its pharmacokinetic profile, making it a candidate for further development in drug design .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis and Characterization : New derivatives were synthesized and evaluated for their enzyme inhibitory effects. Some showed improved potency compared to the parent compound.
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating a promising therapeutic avenue.
Q & A
Q. What are the standard synthetic routes for Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) with a benzoyl chloride or aldehyde derivative under basic conditions. For example:
- Stepwise functionalization : Reacting tert-butyl piperazine-1-carboxylate with 4-hydroxybenzoyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) or tetrahydrofuran (THF), followed by deprotection of the tert-butyl group and subsequent benzylation .
- Yield optimization : Typical yields range from 50–80%, depending on reaction conditions and purification methods (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Critical for confirming the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons), benzoyl group (δ 7.2–8.0 ppm for aromatic protons), and hydroxyl group (broad peak at δ 5–6 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the benzyloxycarbonyl group) .
- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O–H at ~3200 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Drug precursor : Serves as a scaffold for developing protease inhibitors (e.g., phosphoglycerate dehydrogenase inhibitors) or enzyme modulators (e.g., HIF prolyl-hydroxylase inhibitors) .
- Structure-activity relationship (SAR) studies : Modifications at the 4-hydroxybenzoyl or piperazine positions enable exploration of bioactivity against cancer or neurological targets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of derivatives?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in SN2 reactions, while DCM/THF suits acid-sensitive intermediates .
- Catalyst use : Iridium catalysts enable enantioselective amination (e.g., achieving >90% ee in allylic substitutions) .
- Temperature control : Higher temperatures (50–80°C) accelerate reactions but may degrade heat-sensitive intermediates; lower temperatures preserve stereochemistry .
- Purification : Flash chromatography (hexane:EtOAc gradients) or preparative HPLC resolves closely related byproducts .
Q. What strategies resolve contradictory structural data from NMR and MS analyses?
- Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and X-ray crystallography (using SHELX software) for absolute configuration determination .
- Isotopic labeling : Introduce deuterated analogs to distinguish overlapping NMR signals (e.g., aromatic vs. piperazine protons) .
- High-resolution MS/MS : Differentiate isobaric fragments (e.g., benzyl vs. tert-butyl cleavage patterns) .
Q. How can enantioselective synthesis be achieved for piperazine-carboxylate derivatives?
- Chiral catalysts : Iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) induce asymmetry in allylic amination, achieving >90% ee .
- Kinetic resolution : Use lipases or chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .
- Chiral auxiliaries : Temporarily introduce tert-butyl or benzyl groups with defined stereochemistry, later removed under mild conditions .
Q. How do researchers design experiments to assess biological activity?
- In vitro assays : Screen against target enzymes (e.g., phosphoglycerate dehydrogenase) using fluorescence-based activity assays .
- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in cancer cell lines .
- Toxicity profiling : Test in zebrafish models or primary hepatocytes to evaluate hepatotoxicity and metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar synthetic protocols?
- Reagent purity : Impurities in starting materials (e.g., tert-butyl 4-formylphenylpiperazine-1-carboxylate) can reduce yields; verify via LC-MS before use .
- Moisture sensitivity : Piperazine intermediates often hydrolyze in humid conditions; use anhydrous solvents and inert atmospheres .
- Byproduct formation : Monitor reactions via TLC or in-situ IR to identify side reactions (e.g., over-alkylation) early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
